N-cyclooctylnicotinamide
Description
N-Cyclooctylnicotinamide is a nicotinamide derivative characterized by a cyclooctyl group attached to the amide nitrogen of the nicotinamide scaffold. Nicotinamide itself is a biologically critical molecule, serving as a precursor to nicotinamide adenine dinucleotide (NAD+), a coenzyme essential for redox reactions and cellular metabolism . Structural modifications, such as the addition of alkyl or aryl groups, alter physicochemical properties (e.g., solubility, lipophilicity) and biological activity.
Properties
IUPAC Name |
N-cyclooctylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c17-14(12-7-6-10-15-11-12)16-13-8-4-2-1-3-5-9-13/h6-7,10-11,13H,1-5,8-9H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORFDJENNCFHCQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301330144 | |
| Record name | N-cyclooctylpyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301330144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
32.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47199097 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
462079-38-5 | |
| Record name | N-cyclooctylpyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301330144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Amidation Reaction: One common method to synthesize N-cyclooctylnicotinamide involves the reaction of nicotinic acid with cyclooctylamine. The reaction typically occurs in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions.
Alternative Method: Another approach involves the direct amidation of nicotinoyl chloride with cyclooctylamine in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-cyclooctylnicotinamide can undergo oxidation reactions, particularly at the nicotinamide moiety. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding amine.
Substitution: this compound can participate in nucleophilic substitution reactions, especially at the nicotinamide ring. Reagents such as sodium hydride (NaH) and alkyl halides can be used for this purpose.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products:
Oxidation: Nicotinic acid derivatives.
Reduction: Cyclooctylamine derivatives.
Substitution: Alkylated nicotinamide derivatives.
Scientific Research Applications
Chemistry:
Catalysis: N-cyclooctylnicotinamide can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic transformations.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, particularly those involved in nicotinamide metabolism.
Medicine:
Drug Development: this compound is being explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry:
Material Science: The compound can be used in the synthesis of novel polymers and materials with specific properties.
Mechanism of Action
Molecular Targets and Pathways: N-cyclooctylnicotinamide exerts its effects by interacting with nicotinamide-dependent enzymes and pathways. It may inhibit the activity of enzymes such as poly(ADP-ribose) polymerase (PARP), which plays a role in DNA repair and cell death. The compound’s cyclooctyl group enhances its binding affinity and specificity towards these molecular targets.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key structural and physicochemical features of N-cyclooctylnicotinamide and its analogs:
*Estimated based on molecular formula.
Key Observations:
- Ring Size Effects : The cyclooctyl group in this compound introduces greater steric bulk and conformational flexibility compared to the cyclohexyl group in N-cyclohexylnicotinamide. This may reduce crystal packing efficiency and solubility .
- Functional Groups : The sulfamoyl group in N,N-dimethyl-2-sulfamoylnicotinamide () increases hydrogen-bonding capacity, whereas chloro and hydroxy groups in 6-chloro-N-hydroxynicotinamide may enhance reactivity or target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
